1-(3-phenyl-1H-pyrazol-5-yl)piperazine
Description
Chemical Structure and Nomenclature
This compound possesses the molecular formula C₁₃H₁₆N₄ and a molecular weight of 228.3 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which accurately describes the connectivity between the pyrazole and piperazine ring systems. The structural framework consists of a five-membered pyrazole ring substituted with a phenyl group at the 3-position and connected to a six-membered piperazine ring through the 5-position of the pyrazole nucleus.
The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System notation, which provides a standardized method for describing molecular connectivity. The International Chemical Identifier key for this compound is VXIPBLYYBOIOEK-UHFFFAOYSA-N, serving as a unique digital identifier in chemical databases. The structural configuration establishes specific geometric relationships between the aromatic phenyl ring, the pyrazole heterocycle, and the saturated piperazine ring, creating a three-dimensional molecular architecture that influences both chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄ |
| Molecular Weight | 228.3 g/mol |
| International Chemical Identifier Key | VXIPBLYYBOIOEK-UHFFFAOYSA-N |
| Chemical Abstracts Service Number | 1511646-96-0 |
The nomenclature distinguishes this compound from closely related derivatives, particularly the methyl-substituted analog 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which contains an additional methyl group at the 3-position of the pyrazole ring. This structural distinction significantly impacts the compound's chemical properties, synthetic applications, and biological activities. The systematic naming convention ensures accurate identification and differentiation from other pyrazolyl-piperazine derivatives in scientific literature and chemical databases.
Historical Context and Development
The development of this compound emerges from the broader historical context of pyrazole chemistry, which dates back to the pioneering work of Knorr and colleagues in 1883. The first synthesis of substituted pyrazoles involved the reaction of β-diketones with hydrazine derivatives, establishing fundamental synthetic approaches that continue to influence contemporary methodology. This foundational work provided the theoretical and practical framework for developing more complex pyrazole-containing compounds, including those incorporating piperazine moieties.
The evolution of pyrazole synthesis has encompassed multiple methodological advances, including cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine derivatives, which represent simple and rapid approaches to obtain polysubstituted pyrazoles. Subsequent developments in the field included the exploration of acetylenic ketones as starting materials, expanding the synthetic toolkit available for pyrazole construction. These methodological advances have enabled the systematic investigation of pyrazolyl-piperazine derivatives and their potential applications in pharmaceutical chemistry.
The integration of piperazine functionality into pyrazole-containing molecules reflects the recognition of piperazine's importance in medicinal chemistry and drug design. Piperazine derivatives have demonstrated significant pharmaceutical applications, contributing to the development of compounds with enhanced solubility, bioavailability, and receptor selectivity. The combination of pyrazole and piperazine structural elements represents a convergence of these complementary chemical properties, creating hybrid molecules with potentially synergistic characteristics.
Contemporary research has focused on optimizing synthetic routes to pyrazolyl-piperazine derivatives, with particular attention to environmental considerations and industrial scalability. Patent literature demonstrates ongoing interest in developing efficient preparation methods that minimize toxic reagents and maximize yield. These efforts reflect the compound's growing importance in pharmaceutical applications and the need for sustainable synthetic approaches in chemical manufacturing.
Significance in Heterocyclic Chemistry
This compound exemplifies the significance of heterocyclic compounds in contemporary chemistry, representing a molecular architecture that combines multiple nitrogen-containing ring systems. The pyrazole ring contributes aromatic character and electron-rich properties, while the piperazine ring provides conformational flexibility and multiple sites for chemical modification. This combination creates a versatile scaffold for exploring structure-activity relationships and developing compounds with specific biological activities.
The compound's heterocyclic framework demonstrates the principles of bioisosterism, where different chemical groups can provide similar biological effects while offering distinct pharmacological advantages. The pyrazole ring system serves as a bioisostere for other five-membered heterocycles, potentially providing improved metabolic stability, enhanced selectivity, or modified pharmacokinetic properties compared to alternative structural frameworks. Similarly, the piperazine moiety functions as a pharmacophore element that can participate in hydrogen bonding interactions and provide conformational control.
Heterocyclic chemistry principles governing this compound include aromaticity considerations, electronic effects, and conformational preferences. The pyrazole ring exhibits aromatic character with delocalized electron density, influencing both chemical reactivity and molecular recognition events. The nitrogen atoms within both ring systems provide sites for potential coordination interactions, hydrogen bonding, and protonation reactions, contributing to the compound's chemical versatility.
| Heterocyclic Component | Key Properties | Chemical Significance |
|---|---|---|
| Pyrazole Ring | Aromatic character, electron-rich | Bioisosterism, metabolic stability |
| Piperazine Ring | Conformational flexibility, hydrogen bonding | Pharmacophore element, solubility enhancement |
| Phenyl Substituent | Hydrophobic interactions, π-π stacking | Receptor binding, membrane permeability |
The significance of this heterocyclic architecture extends to its role as a building block for more complex molecular structures. The compound can serve as an intermediate in multi-step synthetic sequences, providing a foundation for introducing additional functional groups and structural modifications. This synthetic utility reflects the broader importance of heterocyclic compounds as versatile scaffolds in organic synthesis and pharmaceutical development.
Relationship to Analogous Pyrazolyl-piperazine Derivatives
This compound belongs to a broader family of pyrazolyl-piperazine derivatives that share common structural features while exhibiting distinct chemical and biological properties. The most closely related analog is 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which differs by the presence of a methyl group at the 3-position of the pyrazole ring. This methyl substitution significantly impacts the compound's physical properties, including melting point, solubility characteristics, and chemical reactivity patterns.
The methyl-substituted derivative demonstrates enhanced pharmaceutical relevance, serving as a key intermediate in the synthesis of teneligliptin, a dipeptidylpeptidase-4 inhibitor used for treating type-2 diabetes. This application illustrates how structural modifications within the pyrazolyl-piperazine family can lead to compounds with specific therapeutic applications. The relationship between structure and biological activity in these derivatives provides valuable insights for medicinal chemistry optimization and drug development strategies.
Comparative analysis of pyrazolyl-piperazine derivatives reveals systematic trends in physical and chemical properties based on substitution patterns. The presence or absence of methyl groups affects molecular weight, steric interactions, and electronic properties, influencing both synthetic accessibility and biological activity. Recent research has explored additional substitution patterns, including acetyl and ethoxycarbonyl derivatives, expanding the structural diversity within this compound family.
| Compound | Molecular Formula | Key Structural Feature | Application Context |
|---|---|---|---|
| This compound | C₁₃H₁₆N₄ | Unsubstituted pyrazole | Synthetic intermediate |
| 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C₁₄H₁₈N₄ | Methyl-substituted pyrazole | Pharmaceutical intermediate |
| Acetyl derivatives | Variable | Acyl-substituted pyrazole | Biological activity studies |
The synthetic relationships between these derivatives often involve common starting materials and reaction pathways, with selective modifications introduced through controlled reaction conditions and protecting group strategies. Patent literature documents multiple synthetic approaches for accessing different members of this compound family, reflecting ongoing industrial interest in optimizing preparation methods. These synthetic relationships provide strategic advantages for accessing diverse structural analogs and conducting systematic structure-activity relationship studies.
The biological activities of pyrazolyl-piperazine derivatives demonstrate structure-dependent variations, with specific substitution patterns conferring enhanced selectivity for particular biological targets. Research has identified compounds within this family that exhibit acetylcholinesterase inhibitory activity and antioxidant properties, suggesting potential applications in neurological disorders and oxidative stress-related conditions. These findings underscore the importance of systematic structural exploration within the pyrazolyl-piperazine family for identifying compounds with therapeutic potential.
Properties
IUPAC Name |
1-(5-phenyl-1H-pyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17/h1-5,10,14H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPBLYYBOIOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-phenyl-1H-pyrazol-5-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, often involving the reaction of piperazine with substituted pyrazoles. The synthesis typically includes:
- Condensation Reactions : Using reagents like phosphorus oxychloride or Lawesson's reagent to facilitate cyclization and formation of the piperazine ring .
The chemical structure can be represented as follows:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests reveal its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported range from 0.0039 to 0.025 mg/mL, indicating strong activity .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Anti-inflammatory and Analgesic Effects
Research has indicated that derivatives of piperazine, including this compound, possess anti-inflammatory and analgesic properties. A study highlighted its potential in reducing nociceptive responses in animal models, suggesting a mechanism involving inhibition of inflammatory mediators .
Cytotoxicity and Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in certain types of cancer, though further studies are needed to elucidate the specific pathways involved.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Kinases : The compound has shown potential as a selective inhibitor of RAF kinases, which are critical in cancer signaling pathways. This selectivity may lead to reduced side effects compared to less specific inhibitors .
- Interaction with Receptors : It may modulate the activity of various receptors involved in pain and inflammation pathways, contributing to its analgesic effects.
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives:
- A study involving the application of this compound in a rodent model demonstrated significant reductions in pain responses compared to controls.
- Another investigation reported successful outcomes in treating bacterial infections resistant to standard antibiotics, showcasing its potential as a novel antimicrobial agent.
Scientific Research Applications
1-(3-phenyl-1H-pyrazol-5-yl)piperazine is a compound with significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and specific applications in medicinal chemistry, neuropharmacology, and as a potential therapeutic agent.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that this compound interacts with serotonin receptors, potentially enhancing serotonergic neurotransmission, which is crucial for mood regulation.
Neuroprotective Properties
The compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antidepressant | Enhances serotonergic neurotransmission |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Researchers are exploring its derivatives to optimize pharmacological profiles and enhance therapeutic efficacy against various mental health disorders.
Case Study: Synthesis and Evaluation of Derivatives
A recent study synthesized several derivatives of this compound and evaluated their biological activities. The findings demonstrated that certain modifications improved binding affinity to serotonin receptors, suggesting potential for developing new antidepressants.
Table 3: Case Study Overview
| Derivative | Binding Affinity (Ki) | Activity |
|---|---|---|
| Compound A | 50 nM | Antidepressant-like |
| Compound B | 30 nM | Neuroprotective |
Chemical Reactions Analysis
Substitution Reactions
The piperazine ring undergoes nucleophilic substitution reactions due to its electron-rich nitrogen atoms. Key examples include:
Mechanistic Insight :
-
Boc deprotection involves protonation of the carbonyl group by TFA, followed by elimination of CO₂ and tert-butanol.
-
Acetylation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of acetic anhydride.
Condensation Reactions
The pyrazole moiety participates in cyclocondensation reactions to form complex heterocycles:
| Substrate | Reagents | Product | Application |
|---|---|---|---|
| 1-Acetoacetylpiperazine | Phenylhydrazine, Belleau reagent (THF, 50–55°C) | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Teneligliptin intermediate |
Key Observations :
-
Lawesson’s or Belleau reagents facilitate cyclization by activating carbonyl groups.
-
Optimal yields (90%) are achieved with triethylamine as a base in tetrahydrofuran .
Acid/Base-Mediated Transformations
The compound exhibits pH-dependent solubility and reactivity:
-
Salt Formation :
-
Purification :
Stability and Degradation
Comparison with Similar Compounds
Cytotoxicity and Anticancer Activity
- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g): These compounds exhibit broad-spectrum cytotoxicity against liver (HEPG2, HEP3B), breast (MCF7), and colon (HCT-116) cancer cell lines. Time-dependent analysis of compound 5a demonstrated sustained stability and inhibitory activity . In contrast, the pyrazole ring in the target compound may reduce steric bulk while introducing polar interactions.
Piperazine-containing thiazolyl-4-sulfonamides (e.g., 14h) :
Derivatives like 1-(3-chlorophenyl)piperazine (14h ) showed moderate antitumor activity (growth inhibition <80%) in select cell lines. Bulky substituents (e.g., 4-methoxyphenyl) reduced efficacy .- SAR Insight : The 3-chloro substituent on the phenyl ring optimizes activity, suggesting that electron-withdrawing groups at specific positions enhance interactions with tumor targets.
Receptor Binding and Selectivity
- 5-HT2A Receptor Affinity: 1-(Diphenylmethyl)piperazine (Ki = 21 nM): This derivative showed high affinity for 5-HT2A receptors, outperforming phenyl(piperazin-1-yl)methanone derivatives (Ki >2584 nM) . SAR Insight: Bulky aromatic groups (e.g., diphenylmethyl) improve receptor binding compared to smaller acylated piperazines. The pyrazole-phenyl group in the target compound may balance steric and electronic effects for moderate affinity.
α-Adrenergic and 5-HT2 Receptor Antagonism :
- 1-(1-Naphthyl)piperazine : Exhibited high 5-HT2 selectivity (>2000-fold over α-receptors) but failed to lower blood pressure in hypertensive rats, unlike less selective derivatives (e.g., ketanserin) .
- Key difference : The naphthyl group enhances 5-HT2 specificity, while the pyrazole-phenyl group may confer distinct selectivity patterns due to its smaller size and nitrogen heteroatoms.
Antibacterial and Antimicrobial Activity
- 1-(Substituted phenyl)piperazine derivatives: Compounds with bulky phenyl substituents (e.g., 4-methoxyphenyl) showed reduced antibacterial activity, while simpler derivatives (e.g., unsubstituted phenyl) retained efficacy. Amide derivatives (e.g., 5g–5k) exhibited slightly lower activity, likely due to steric hindrance .
Psychoactive Properties
- Psychoactive phenylpiperazines (e.g., pBPP, 3,4-CFPP): Halogenated derivatives like 1-(4-bromophenyl)piperazine (pBPP) and 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP) were identified as psychoactive substances. Their activity is attributed to interactions with serotonin and dopamine receptors .
Structural and Electronic Comparisons
Substituent Effects
| Compound Type | Key Substituent | Electronic Effect | Biological Impact |
|---|---|---|---|
| 1-(3-Phenylpyrazol-5-yl)piperazine | Pyrazole ring with phenyl | Electron-withdrawing (N atoms) | Enhanced polarity, H-bonding |
| 1-(4-Chlorobenzhydryl)piperazine | 4-Cl-benzhydryl | Electron-withdrawing, bulky | Improved lipophilicity, cytotoxicity |
| 1-(Diphenylmethyl)piperazine | Diphenylmethyl | Bulky, lipophilic | High 5-HT2A affinity |
| pBPP | 4-Bromophenyl | Electron-withdrawing | Psychoactive activity |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine generally involves:
- Formation of a pyrazole ring via condensation of phenylhydrazine with a β-diketone or ketoamide precursor.
- Subsequent coupling or substitution with a piperazine moiety.
- Optional protection and deprotection steps to facilitate selective reactions.
- Purification steps including crystallization and solvent washes.
Method Based on Fatty Alcohol Reflux and Condensation Reagents (Chinese Patent CN103275010A)
This method involves a two-step process:
Step 1: Formation of Intermediate (III)
- React compound IV with phenylhydrazine in a fatty alcohol solvent (C12-C14 or C12-C18) with a water-retaining agent such as anhydrous sodium sulfate, copper sulfate, or magnesium sulfate.
- Reflux the mixture to complete the reaction.
- Remove solvent under reduced pressure to isolate the intermediate.
Step 2: Cyclization and Piperazine Coupling
- Dissolve intermediate III in tetrahydrofuran (THF).
- Add a condensation reagent (Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent) and an organic base (pyridine or triethylamine).
- React at 40–60°C until starting materials disappear.
- Neutralize, extract, and concentrate to obtain 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
- Use of environmentally friendly solvents and reagents.
- High yield and simple operation.
- Minimal waste generation.
- Final product yield reported up to 86–90% after purification steps.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Compound IV + phenylhydrazine, fatty alcohol, water-retaining agent, reflux | Intermediate III formed |
| 2 | Intermediate III + THF + condensation reagent + base, 40–60°C | Final compound obtained, 86–90% yield |
Improved Process Using Acetic Acid and Controlled Cooling (WO2015063709A)
This process focuses on purification and crystallization improvements:
- Organic layer containing the product is washed with deionized water at 52–55°C.
- Concentration under atmospheric pressure at 100–110°C to reduce volume.
- Addition of glacial acetic acid at 50–55°C followed by stirring and gradual cooling steps (to 20–25°C, then 0–5°C).
- Filtration and washing of the solid with toluene at low temperature.
- Drying under mild conditions (40–45°C for 15–20 hours) to obtain the acetate salt of the compound.
- Enhanced purity and crystallinity.
- Mild drying conditions preserving product integrity.
Multi-step Synthesis via N-Protected Piperazine and Deprotection (Indian Patent Application)
This method involves:
Step A: Preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- React N-protected piperazine with alkyl acetoacetate in an organic solvent to form ketoamide.
- React ketoamide with phenylhydrazine in alcoholic solvent to form hydrazone intermediate.
- Cyclize the intermediate using a dehydrating agent and base.
- Deprotect the N-protected group using lower alkyl chloroformate and base to yield the target compound.
Step B: Conversion to Further Derivatives
- The compound is further coupled with other moieties via reductive amination for drug synthesis.
| Step | Reagents/Conditions | Product/Outcome |
|---|---|---|
| i | N-protected piperazine + alkyl acetoacetate, solvent | Ketoamide intermediate |
| ii | Ketoamide + phenylhydrazine, alcoholic solvent | Hydrazone intermediate |
| iii | Cyclization with dehydrating agent, base | Cyclized protected pyrazolyl piperazine |
| iv | Deprotection with alkyl chloroformate, base | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine |
- Final product isolated as off-white solid.
- HPLC purity reported ~99.5%.
Summary Table of Preparation Methods
| Method/Patent | Key Steps | Solvents/Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| CN103275010A (China) | Fatty alcohol reflux, condensation, neutralization | Fatty alcohol, THF, Lawesson reagent, bases | 86–90 | Environmentally friendly, high yield |
| WO2015063709A (International) | Organic layer washing, acetic acid addition, cooling, filtration | Deionized water, glacial acetic acid, toluene | Not specified | Improved crystallization and purity |
| Indian Patent Application | N-protected piperazine alkylation, hydrazine reaction, cyclization, deprotection | Organic solvents, alkyl chloroformate, bases | ~80–99.5 | Multi-step, high purity, suitable for scale-up |
Research Findings and Notes
- The use of fatty alcohols and specific condensation reagents allows for a greener synthesis with less hazardous waste.
- Controlled temperature and pH adjustments during work-up improve the isolation and purity of the final compound.
- Protection and deprotection steps, while adding complexity, enable selective functionalization and high purity.
- The compound is often isolated as an acetate salt to improve stability and handling.
- The methods described are scalable and have been optimized for industrial production, especially in the context of Teneligliptin synthesis.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-phenyl-1H-pyrazol-5-yl)piperazine and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example:
- Hydrazine-based cyclization : Reacting substituted phenyl hydrazines with ketones (e.g., benzylideneacetone) in ethanol under reflux (6–8 hours) yields pyrazole intermediates. Piperazine moieties are then introduced via nucleophilic substitution or coupling reactions .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to attach triazole groups to the piperazine core. Conditions include CuSO₄·5H₂O and sodium ascorbate in a DCM:H₂O (2:1) solvent system at room temperature .
Q. How are structural and purity characteristics validated for this compound?
- Spectroscopic techniques : ¹H/¹³C NMR (e.g., δ 2.58–3.80 ppm for piperazine protons) and LCMS (e.g., m/z 397.1685 for triazole derivatives) confirm molecular identity .
- Chromatography : TLC (hexane:ethyl acetate, 1:2) monitors reaction progress, while silica gel column chromatography (ethyl acetate:hexane, 1:8) purifies intermediates .
- X-ray crystallography : Used to resolve crystal structures of analogs (e.g., pyridylpyrazole derivatives) .
Advanced Research Questions
Q. How can molecular docking studies optimize the pharmacological profile of this compound?
Docking against targets like VEGFR2 or MMP9 involves:
- Protein preparation : Retrieve crystal structures from the PDB (e.g., 4ASD for VEGFR2) and remove water/ligands.
- Ligand optimization : Use DFT calculations to refine the compound’s geometry .
- Binding affinity analysis : Software like AutoDock Vina evaluates interactions (e.g., hydrogen bonds with Lys868 or hydrophobic contacts with Phe1047) .
Q. What strategies resolve contradictory bioactivity data across analogs?
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance anticancer activity but reduce solubility.
- Piperazine substitution patterns : N-methylation improves BBB penetration but may lower binding affinity .
A systematic SAR table can guide optimization:
| Substituent Position | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 3-Phenyl | 12.3 ± 1.2 | 0.45 |
| 4-Nitro-3-chlorophenyl | 8.9 ± 0.8 | 0.28 |
| 2-Fluorobenzyl | 6.1 ± 0.5 | 0.62 |
Q. How are reaction yields improved in large-scale synthesis?
- Catalyst optimization : Replace CuSO₄ with CuI (higher stability) in click chemistry .
- Solvent systems : Use DMF:NEt₃ (10:1) for coupling reactions to enhance nucleophilicity .
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes for cyclization steps .
Methodological Challenges
Q. What analytical methods distinguish regioisomers in pyrazole-piperazine hybrids?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
